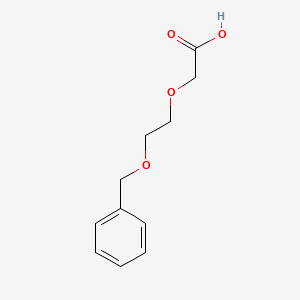

BnO-PEG1-CH2COOH

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-phenylmethoxyethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBYLMXBPGYVLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618100 |

Source

|

| Record name | [2-(Benzyloxy)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93206-09-8 |

Source

|

| Record name | [2-(Benzyloxy)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(Benzyloxy)ethoxy]acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6JD35PUZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to BnO-PEG1-CH2COOH: Properties, Specifications, and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary modality for selectively degrading disease-causing proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the crucial ternary complex. This technical guide provides an in-depth overview of the chemical properties, specifications, and applications of BnO-PEG1-CH2COOH, a versatile PEG-based linker for PROTAC synthesis.

Core Chemical Properties and Specifications

This compound, also known as [2-(Benzyloxy)ethoxy]acetic acid, is a valuable building block in the synthesis of PROTACs and other bioconjugates. Its structure incorporates a single polyethylene (B3416737) glycol (PEG) unit, which imparts hydrophilicity, a terminal carboxylic acid for conjugation, and a benzyl (B1604629) ether protecting group.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 93206-09-8 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| IUPAC Name | [2-(Benzyloxy)ethoxy]acetic acid | [2] |

| Synonyms | Benzyl-PEG1-acid, 2-(2-(Benzyloxy)ethoxy)acetic acid | [1] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Solubility

| Solvent | Solubility | Notes | Source(s) |

| DMSO | Soluble | A common solvent for creating stock solutions of PROTAC components. | [3] |

| DMF | Soluble | Another suitable organic solvent for synthesis and stock solutions. | [3] |

| Water | Limited | The PEG unit enhances hydrophilicity, but overall solubility in aqueous solutions may be limited. | [1] |

Application in PROTAC Synthesis

This compound serves as a bifunctional linker in the modular synthesis of PROTACs. The carboxylic acid moiety allows for covalent linkage to an amine-containing ligand, typically either the ligand for the target protein of interest (POI) or the E3 ubiquitin ligase. The benzyl ether can be deprotected to reveal a hydroxyl group for further modification if required, though it is often retained in the final PROTAC structure. The single PEG unit provides a defined spacer length, which is a critical parameter for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC synthesized using a linker like this compound.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing this compound. Optimization of reaction conditions, stoichiometry, and purification methods is essential for each specific PROTAC.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a two-step synthesis where this compound is first coupled to an amine-functionalized ligand for the protein of interest (POI-NH₂), followed by coupling to an amine-functionalized E3 ligase ligand (E3-NH₂).

Step 1: Activation of this compound and Coupling to POI-NH₂

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Coupling Reaction:

-

To the activated linker solution, add a solution of the amine-functionalized POI ligand (POI-NH₂, 1.0 equivalent) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-linker intermediate.

-

Step 2: Coupling of POI-Linker to E3-NH₂

This step assumes the POI-linker intermediate has a functional group that can be coupled to the E3 ligase ligand. For this example, we will assume the POI-linker intermediate has a terminal carboxylic acid that needs activation, similar to step 1, for coupling with an amine-functionalized E3 ligase ligand.

-

Activation of the Terminal Carboxylic Acid of the POI-Linker:

-

Follow the activation procedure described in Step 1.1, using the POI-linker intermediate as the starting material.

-

-

Coupling to E3-NH₂:

-

Add the amine-functionalized E3 ligase ligand (E3-NH₂) to the activated POI-linker solution.

-

Stir at room temperature until the reaction is complete as monitored by LC-MS.

-

-

Final Purification:

-

Perform an aqueous work-up as described in Step 1.3.

-

Purify the final PROTAC molecule using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the development of a PROTAC.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

This compound is a well-defined, versatile linker that plays a crucial role in the rational design of PROTACs. Its defined length, hydrophilicity, and reactive handle make it an attractive building block for researchers in drug discovery and chemical biology. The experimental protocols and workflows provided in this guide offer a foundation for the synthesis and evaluation of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of linkers like this compound will be paramount in developing the next generation of therapeutics.

References

The Strategic Role of BnO-PEG1-CH2COOH in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a powerful modality to induce the degradation of specific proteins implicated in disease. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This guide provides a comprehensive technical overview of the role of BnO-PEG1-CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG)-based linker, in PROTAC design.

Core Concepts: The Function of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are among the most frequently utilized linkers in PROTAC design.[1] Their popularity stems from a unique combination of properties that address key challenges in the development of potent and drug-like protein degraders. The incorporation of a PEG motif, such as that in this compound, can significantly impact a PROTAC's biological activity.

Key advantages of using PEG linkers include:

-

Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC, which is crucial for its handling, formulation, and bioavailability.[1]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in passive diffusion across the cell membrane.[2]

-

Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount in enabling the formation of a stable and productive ternary complex.[3] An appropriately sized PEG linker can provide the necessary distance and conformational freedom for the POI and E3 ligase to come together effectively, leading to efficient ubiquitination and subsequent degradation of the target protein.

This compound, with its single PEG unit, represents a short, flexible linker. The benzyloxy (BnO) group provides a protected hydroxyl functionality, while the terminal carboxylic acid (COOH) offers a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation. The selection of a short PEG linker like this compound is often a starting point in PROTAC design, with the understanding that linker length and composition may require further optimization for each specific target and E3 ligase pair.[3]

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

While specific data for a PROTAC utilizing the this compound linker is not available in the public domain, the following table presents representative data from a study on BCR-ABL targeting PROTACs, illustrating the critical impact of PEG linker length on degradation efficiency. In this example, a PROTAC with a single PEG unit (Arg-PEG1-Dasa) demonstrated the most potent degradation activity.

| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | IC50 (nM) |

| Arg-PEG1-Dasa | 0.85 | ~98.8 | 0.3595 |

| Arg-PEG2-Dasa | >10 | <50 | >10 |

| Arg-PEG3-Dasa | >10 | <50 | >10 |

| Arg-PEG4-Dasa | >10 | <50 | >10 |

Table 1: Representative data demonstrating the effect of PEG linker length on the degradation of the BCR-ABL fusion protein in K562 cells.[4] DC50 represents the concentration required to degrade 50% of the target protein, Dmax is the maximum percentage of protein degradation, and IC50 is the concentration that inhibits 50% of cell proliferation.

Mandatory Visualization

Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. The following are representative methodologies for key experiments in PROTAC development.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-functionalized linker like this compound with an amine-functionalized POI or E3 ligase ligand.

Materials:

-

This compound (1.0 eq)

-

Amine-containing binding moiety (POI or E3 ligand) (1.1 eq)

-

HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

Procedure:

-

Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-containing binding moiety in anhydrous DMF.

-

Add the solution of the amine-containing moiety to the activated linker solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC (High-Performance Liquid Chromatography) to obtain the desired PROTAC conjugate.

Protocol 2: Western Blot for Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with a PROTAC.

Materials:

-

Cancer cell line expressing the target protein

-

PROTAC of interest

-

DMSO (Dimethyl sulfoxide) as a vehicle control

-

Complete cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time period (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS (Phosphate-Buffered Saline) and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and then apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software to determine the extent of protein degradation.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and short PEG linkers like this compound offer a valuable starting point for development due to their favorable physicochemical properties and synthetic tractability. While the optimal linker must be empirically determined for each POI-E3 ligase pair, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of novel protein degraders. The continued exploration of diverse linker chemistries will undoubtedly lead to the development of next-generation PROTACs with enhanced potency, selectivity, and therapeutic potential.

References

The Benzyloxy Group in PROTAC Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties. While polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common linker motifs, there is growing interest in incorporating other functionalities to fine-tune PROTAC performance. This guide provides an in-depth technical overview of the benzyloxy group as a component of PROTAC linkers.

The Benzyloxy Group: Physicochemical Properties and Rationale for Use

The benzyloxy group, which consists of a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) linked to an oxygen atom, offers a unique combination of properties that can be advantageous in PROTAC design.

-

Conformational Rigidity: The presence of the aromatic ring in the benzyloxy group imparts a degree of rigidity to the linker. This conformational constraint can reduce the entropic penalty associated with the formation of the ternary complex (POI-PROTAC-E3 ligase), potentially leading to enhanced degradation potency.[1][2]

-

Reduced Polarity: Compared to more hydrophilic linkers like PEGs, the benzyloxy group is more lipophilic. This can improve cell permeability, a common challenge for large PROTAC molecules that often fall "beyond the Rule of Five".[1]

-

Potential for Pi-Stacking Interactions: The aromatic ring of the benzyloxy group can engage in pi-stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) on the surface of the E3 ligase or the target protein.[1][2] These interactions can contribute to the stability of the ternary complex and enhance degradation efficiency.

Case Study: ACBI1 - A Potent SMARCA2/4 Degrader with a Benzyloxy-Containing Linker

A prominent example of a PROTAC utilizing a benzyloxy-containing linker is ACBI1 , a potent and selective degrader of the ATPase subunits of the BAF chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the PBRM1 protein.[3][4][5][6][7]

Design and Rationale

The design of ACBI1 involved a structure-based approach where a para-disubstituted aryl unit, part of a benzyloxy-containing fragment, was incorporated into the linker. This design was intended to:

-

Mimic the conformation of a PEG linker while reducing polarity.[1]

-

Engage in a specific pi-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase.[1][2]

Quantitative Performance Data

The incorporation of the benzyloxy-containing linker in ACBI1 resulted in a highly potent and cell-permeable degrader.

| Parameter | ACBI1 Value | Cell Line | Reference(s) |

| DC50 (SMARCA2) | 6 nM | MV-4-11 | [3][5][6] |

| DC50 (SMARCA4) | 11 nM | MV-4-11 | [3][5] |

| DC50 (PBRM1) | 32 nM | MV-4-11 | [3][5] |

| Caco-2 Permeability (A-B) | 2.2 x 10⁻⁶ cm/s | Caco-2 | [6] |

| Caco-2 Efflux Ratio | 1.7 | Caco-2 | [6] |

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Caco-2 Permeability (A-B): A measure of a compound's ability to cross a monolayer of human intestinal cells from the apical (luminal) to the basolateral (blood) side, predicting intestinal absorption.

-

Efflux Ratio: The ratio of permeability in the B-A direction to the A-B direction. A ratio close to 1 suggests that the compound is not a significant substrate for efflux transporters.

Comparative Analysis

While a direct head-to-head comparison of ACBI1 with an identical PROTAC containing a PEG or alkyl linker is not available, we can draw some general comparisons. PROTACs with purely PEG-based linkers often exhibit good solubility but can suffer from lower cell permeability and increased metabolic susceptibility.[8] Conversely, purely alkyl linkers can enhance permeability but may lead to poor solubility and non-specific binding.[8] The benzyloxy-containing linker in ACBI1 appears to strike a balance, providing sufficient rigidity and lipophilicity for potent degradation and good cell permeability.

Experimental Protocols

Synthesis of a Benzyloxy-Containing PROTAC (Illustrative Example)

The synthesis of a PROTAC with a benzyloxy-containing linker typically involves a multi-step process. The following is a generalized protocol inspired by the structure of ACBI1.

Diagram of Synthetic Workflow

Caption: General synthetic workflow for a benzyloxy-containing PROTAC.

Step 1: Synthesis of the Warhead-Linker Intermediate

-

Start with the protein of interest (POI) ligand (warhead) that has a suitable functional group for linker attachment (e.g., an amine or carboxylic acid).

-

Couple the warhead to a bifunctional linker precursor that contains a protected reactive group on the other end. For instance, react an amine-containing warhead with a benzyloxy-linker that has an activated ester and a protected amine.

Step 2: Synthesis of the E3 Ligase Ligand-Linker Intermediate

-

Separately, couple the benzyloxy-containing linker to the E3 ligase ligand. This often involves standard coupling chemistries like amide bond formation.

Step 3: Final Coupling and Deprotection

-

Deprotect the linker on the warhead-linker intermediate.

-

Couple the deprotected warhead-linker intermediate with the E3 ligase ligand-linker intermediate.

-

Perform a final deprotection step if necessary to yield the final PROTAC.

-

Purify the final product using techniques such as flash chromatography and reverse-phase HPLC. Characterize the compound using NMR and mass spectrometry.

In Vitro Degradation Assay (Western Blot)

This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Diagram of Western Blot Workflow

Caption: Experimental workflow for Western Blot analysis.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18 hours).[1][9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[1]

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

-

Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]

-

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.[1]

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a PROTAC.[10][11][12][13][14]

Diagram of Caco-2 Assay Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. opnme.com [opnme.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 12. Caco-2 Permeability | Evotec [evotec.com]

- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 14. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

BnO-PEG1-CH2COOH for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.

This technical guide focuses on BnO-PEG1-CH2COOH , a PEG-based linker used in the synthesis of PROTACs.[1][2][3] This guide will provide an in-depth overview of its role in targeted protein degradation, present representative data, and detail key experimental protocols.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but a critical component that dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.[4][5] An ideal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[4][6]

This compound is a heterobifunctional linker featuring a single polyethylene (B3416737) glycol (PEG) unit. This PEG motif imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC, addressing common challenges related to the large and often hydrophobic nature of these molecules.[4][6] The terminal carboxylic acid provides a versatile handle for conjugation to an amine-functionalized ligand, typically either the POI-binding moiety or the E3 ligase ligand, through amide bond formation.[5] The benzyl (B1604629) ether (BnO) group on the other end of the PEG chain can be a stable component of the final PROTAC or potentially be deprotected to reveal a hydroxyl group for further modification, depending on the synthetic strategy.

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a PROTAC involves co-opting the ubiquitin-proteasome system (UPS) to selectively degrade a target protein.

Data Presentation

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables present representative data for PEG-based PROTACs targeting various proteins to illustrate the typical parameters measured.

Table 1: Representative Degradation Potency and Efficacy of PEG-Based PROTACs

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Linker Type |

| PROTAC-A | BRD4 | HeLa | 8.3 | >95 | Pomalidomide (CRBN) | PEG4 |

| PROTAC-B | BTK | MOLM-14 | 5.1 | ~90 | Pomalidomide (CRBN) | PEG3 |

| PROTAC-C | ERRα | MCF7 | 30 | >90 | VH032 (VHL) | PEG-based |

| PROTAC-D | FAK | MDA-MB-231 | 15 | >90 | Pomalidomide (CRBN) | PEG-based |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. Data is illustrative and compiled from various sources for representative purposes.

Table 2: Representative Ternary Complex Formation and Binding Affinity Data

| PROTAC ID | Target Protein | E3 Ligase | Ternary Complex KD (nM) | Cooperativity (α) | Assay Method |

| PROTAC-E | BRD4 | CRBN | 35 | 4.5 | SPR |

| PROTAC-F | BTK | CRBN | 22 | 12 | TR-FRET |

| PROTAC-G | ERRα | VHL | 110 | 1.2 | ITC |

KD: Dissociation constant. Cooperativity (α): A measure of the favorable interaction between the protein and E3 ligase upon PROTAC binding. α > 1 indicates positive cooperativity. Data is illustrative and compiled from various sources for representative purposes.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs. The following sections provide protocols for key experiments in the development of PROTACs.

PROTAC Synthesis using this compound

This protocol outlines a general two-step amide coupling strategy for synthesizing a PROTAC using this compound.

Materials:

-

This compound

-

Amine-functionalized POI ligand ("warhead")

-

Carboxylic acid-functionalized E3 ligase ligand (or vice versa)

-

Coupling agents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Purification system (e.g., preparatory HPLC)

Procedure:

-

Step 1: Coupling of this compound to the Amine-Functionalized Ligand a. Dissolve the amine-functionalized ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3 eq) to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash chromatography to obtain the linker-ligand intermediate.

-

Step 2: Coupling of the Intermediate to the Carboxylic Acid-Functionalized Ligand a. This step requires deprotection of the BnO group if the other ligand is to be attached at this position. A more common strategy involves using a linker with orthogonal protecting groups. Assuming a different linker with a Boc-protected amine and a free carboxylic acid for this example: b. Deprotection (if necessary): If using a Boc-protected amine linker, dissolve the intermediate in a solution of TFA in DCM (e.g., 20% v/v) and stir at room temperature for 1 hour. Co-evaporate with toluene (B28343) to remove residual TFA. c. Coupling: Dissolve the deprotected intermediate (1 eq) and the carboxylic acid-functionalized ligand (1.1 eq) in anhydrous DMF. d. Add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3 eq). e. Stir the reaction at room temperature overnight, monitoring by LC-MS. f. Purify the final PROTAC using preparatory reverse-phase HPLC.

Western Blot Analysis of Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate.

-

SDS-PAGE and Immunoblotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe for the loading control.

-

Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

1. Surface Plasmon Resonance (SPR):

-

Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules.

-

General Protocol: a. Immobilize the target protein or E3 ligase on a sensor chip. b. Inject the PROTAC at various concentrations to measure the binary interaction. c. Inject a mixture of the PROTAC and the third component (the protein not immobilized on the chip) to measure the formation of the ternary complex. d. Analyze the sensorgrams to determine kinetic parameters (ka, kd) and affinity (KD).

2. Isothermal Titration Calorimetry (ITC):

-

Principle: Measures the heat change upon binding of molecules.

-

General Protocol: a. Place a solution of the target protein in the sample cell. b. Titrate a solution of the PROTAC into the sample cell to measure the binary interaction. c. To measure the ternary complex, place a pre-mixed solution of the target protein and a saturating concentration of the PROTAC in the sample cell and titrate in the E3 ligase. d. Analyze the thermograms to determine thermodynamic parameters (ΔH, ΔS, KD).

3. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer):

-

Principle: Measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.

-

General Protocol: a. Label the target protein and the E3 ligase with a FRET donor (e.g., terbium) and acceptor (e.g., GFP), respectively. b. Mix the labeled proteins in a microplate. c. Add the PROTAC at various concentrations. d. Measure the FRET signal after an incubation period. An increase in the FRET signal indicates the formation of the ternary complex.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs due to its defined length, hydrophilicity, and versatile conjugation chemistry. While specific degradation data for PROTACs incorporating this particular linker is not widely published, the principles and experimental protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders. The rational design of the linker is paramount to the success of a PROTAC, and a thorough understanding of the assays used to characterize their performance is essential for advancing the field of targeted protein degradation.

References

An In-depth Technical Guide to Monofunctional PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol), or PEG, has become an indispensable tool in the field of bioconjugation, particularly in the development of therapeutic proteins, peptides, and antibody-drug conjugates (ADCs). The process of covalently attaching PEG chains to a biomolecule, known as PEGylation, can significantly enhance its pharmacological properties. Monofunctional PEG linkers, which possess a single reactive group, are instrumental in achieving controlled and specific bioconjugation, preventing the cross-linking and aggregation often associated with bifunctional PEGs.

This technical guide provides a comprehensive overview of monofunctional PEG linkers, detailing their properties, the chemistries used for their conjugation, and their impact on the resulting bioconjugates. It further offers detailed experimental protocols for common PEGylation techniques and outlines the workflows for the synthesis and characterization of these valuable biomaterials.

The strategic use of monofunctional PEG linkers can lead to:

-

Increased Serum Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, prolonging its circulation time in the bloodstream.[1]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule's surface, diminishing its recognition by the immune system.[1]

-

Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation and improve their stability in various conditions.[]

-

Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and proteins.[3]

Physicochemical Properties of Monofunctional PEG Linkers

The choice of a monofunctional PEG linker is dictated by the target functional group on the biomolecule and the desired properties of the final conjugate. The following tables summarize the key physicochemical properties of common monofunctional PEG linkers.

Table 1: Properties of Common Monofunctional PEG Linker Functional Groups

| Functional Group | Target on Biomolecule | Resulting Linkage | Reaction pH | Key Characteristics |

| N-hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine, N-terminus) | Amide | 7.0 - 9.0 | Highly reactive towards primary amines, forming stable amide bonds. Susceptible to hydrolysis in aqueous solutions, with the rate increasing with pH.[4] |

| Maleimide (B117702) | Thiols (e.g., Cysteine) | Thioether | 6.5 - 7.5 | Highly specific for sulfhydryl groups, forming a stable thioether bond. The maleimide group can undergo hydrolysis at pH values above 7.5.[4] |

| Alkyne (terminal) | Azides | 1,2,3-Triazole | N/A (Click Chemistry) | Used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[] |

| Azide | Alkynes, Cyclooctynes | 1,2,3-Triazole | N/A (Click Chemistry) | Partner for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[][5] |

Table 2: Comparative Stability of Bioconjugate Linkages

| Linkage Type | Formed From | Hydrolytic Stability | Enzymatic Stability | Notes |

| Amide | NHS Ester + Amine | Very High | Generally High | Amide bonds are very stable under physiological conditions.[6] |

| Thioether | Maleimide + Thiol | High | High | Generally stable, though some studies suggest potential for retro-Michael reaction under certain conditions.[7] |

| 1,2,3-Triazole | Alkyne + Azide | Very High | Very High | The triazole ring is exceptionally stable to hydrolysis and enzymatic degradation, making it an excellent amide bond mimic.[6][8] |

Experimental Protocols

The following are detailed protocols for common bioconjugation reactions using monofunctional PEG linkers.

Protocol 1: Amine PEGylation using mPEG-NHS Ester

This protocol describes the conjugation of a monofunctional PEG-NHS ester to primary amines on a protein.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

mPEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

mPEG-NHS Ester Stock Solution: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the mPEG-NHS ester stock solution to the protein solution. The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Reaction Quenching: Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]

-

Characterization: Analyze the purified conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[10]

Protocol 2: Thiol-Specific PEGylation using mPEG-Maleimide

This protocol details the site-specific conjugation of a monofunctional PEG-maleimide to a free cysteine residue on a protein.

Materials:

-

Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 7.0)

-

mPEG-Maleimide

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 100 mM L-cysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein containing a free cysteine in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove it.

-

mPEG-Maleimide Stock Solution: Dissolve the mPEG-Maleimide in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL.

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the mPEG-Maleimide stock solution to the protein solution.[11][] The reaction is typically performed for 2-4 hours at room temperature or overnight at 4°C.[11][]

-

Reaction Quenching: Add the quenching solution to react with any unreacted mPEG-Maleimide. Incubate for 30 minutes at room temperature.

-

Purification: Separate the PEGylated protein from excess reagents and unmodified protein using size-exclusion chromatography.[]

-

Characterization: Confirm successful conjugation and purity using SDS-PAGE, SEC-HPLC, and mass spectrometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized PEG and an alkyne-containing biomolecule.

Materials:

-

Alkyne-modified biomolecule in a suitable buffer

-

mPEG-Azide

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-stabilizing ligand (e.g., THPTA)

-

Purification system

Procedure:

-

Reagent Preparation: Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared), and THPTA ligand (e.g., 50 mM in water).

-

Reaction Mixture: In a reaction vessel, combine the alkyne-modified biomolecule and mPEG-Azide (typically a 2- to 10-fold molar excess of the PEG linker).

-

Catalyst Premix: In a separate tube, premix the CuSO4 and THPTA ligand solutions.

-

Reaction Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.[13] Final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the PEGylated product using an appropriate chromatography method to remove the copper catalyst, excess reagents, and unreacted starting materials.

-

Characterization: Analyze the final product for conjugation efficiency and purity using techniques such as HPLC, SDS-PAGE, and mass spectrometry.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between an azide-functionalized biomolecule and a PEG linker containing a strained alkyne (e.g., DBCO or BCN).

Materials:

-

Azide-modified biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)

-

mPEG-strained alkyne (e.g., mPEG-DBCO)

-

Anhydrous DMSO

-

Purification system

Procedure:

-

Biomolecule Preparation: Ensure the azide-modified biomolecule is purified and in a suitable reaction buffer.

-

PEG Linker Stock Solution: Dissolve the mPEG-strained alkyne in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

SPAAC Reaction: Add a 2- to 4-fold molar excess of the mPEG-strained alkyne stock solution to the azide-modified biomolecule solution.[14] Keep the final DMSO concentration below 5% (v/v) to maintain protein stability.[14]

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[14]

-

Purification: Remove the excess, unreacted PEG linker and other small molecules by size-exclusion chromatography or dialysis.[15]

-

Characterization: Verify the successful conjugation and assess the purity of the final product using HPLC, SDS-PAGE, and mass spectrometry.

Visualizing Workflows and Signaling Pathways

Experimental and Characterization Workflow

The following diagrams illustrate a typical workflow for the synthesis, purification, and characterization of a PEGylated protein.

References

- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-Peg-nhs ester | C9H13NO6 | CID 20596397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. nanocs.net [nanocs.net]

- 6. mdpi.com [mdpi.com]

- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Application of BnO-PEG1-CH2COOH in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics, the role of chemical linkers is paramount in dictating the efficacy, stability, and pharmacokinetic profiles of complex modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the diverse array of available linkers, BnO-PEG1-CH2COOH, a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative, has emerged as a critical building block. Its inherent properties—hydrophilicity, defined length, and versatile chemical handles—offer distinct advantages in the rational design of novel drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, replete with quantitative data from analogous short-chain PEG linkers, detailed experimental protocols, and visual workflows to empower researchers in their synthetic and therapeutic endeavors.

Introduction to this compound: A Versatile Linker

This compound, chemically known as 2-(2-(benzyloxy)ethoxy)acetic acid, is a heterobifunctional linker characterized by a single, discrete PEG unit. This structure imparts a balance of hydrophilicity and a defined spatial separation between conjugated moieties.[1] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, while the benzyl-protected hydroxyl group offers opportunities for further chemical modification.[1]

The primary utility of this compound and similar short PEG linkers in drug discovery lies in their ability to:

-

Enhance Solubility: The PEG motif improves the aqueous solubility of often large and hydrophobic PROTAC and ADC constructs.[2][3]

-

Provide a Defined Spacer: The single PEG unit offers a precise and rigid spacer to control the distance and relative orientation of the two connected entities (e.g., a target protein ligand and an E3 ligase ligand in a PROTAC).

-

Improve Pharmacokinetics: PEGylation, even with short linkers, can favorably modulate the pharmacokinetic properties of a drug, potentially leading to a longer circulation half-life.

-

Facilitate Controlled Synthesis: The distinct chemical functionalities allow for sequential and controlled conjugation reactions.

Core Applications in Drug Discovery

PROTACs: Engineering Targeted Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical determinant of the PROTAC's ability to form a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation.

While longer, more flexible PEG chains are often employed in PROTAC design, short linkers like this compound can be advantageous. In some instances, shorter linkers have been shown to be highly effective, and the optimal linker length is highly dependent on the specific target and E3 ligase pair.[4] It is often necessary to synthesize and evaluate a series of PROTACs with varying linker lengths to identify the optimal spacer.

Quantitative Data Summary: Impact of Short PEG Linkers on PROTAC Efficacy (Illustrative Examples)

The following table summarizes data from studies on PROTACs with short PEG linkers, demonstrating the critical role of linker length in achieving potent protein degradation.

| Target Protein | E3 Ligase Ligand | Linker (PEG units) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | 0 | < 500 | Not Reported | [4] |

| BRD4 | VHL | 1 | > 5000 | Not Reported | [4] |

| BRD4 | VHL | 2 | > 5000 | Not Reported | [4] |

| BRD4 | CRBN | 0 | < 500 | Not Reported | [4] |

| BRD4 | CRBN | 1 | > 5000 | Not Reported | [4] |

| BRD4 | CRBN | 2 | > 5000 | Not Reported | [4] |

| SMARCA2/4 | VCB | PEG | 250-300 | 65-70 | [4] |

Antibody-Drug Conjugates (ADCs): Enhancing Therapeutic Index

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.

Hydrophilic linkers, including those with short PEG chains, are increasingly being used in ADC design to mitigate the hydrophobicity of the cytotoxic payload.[5][6] This can lead to several benefits:

-

Reduced Aggregation: Hydrophilic linkers can prevent the aggregation of ADCs, which can be a significant issue with hydrophobic payloads.[6]

-

Improved Pharmacokinetics: By increasing the overall hydrophilicity of the ADC, PEG linkers can lead to a longer plasma half-life and improved therapeutic index.

-

Higher Drug-to-Antibody Ratios (DAR): The use of hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the physicochemical properties of the ADC.[6]

Quantitative Data Summary: Impact of Hydrophilic Linkers on ADC Properties (Illustrative Examples)

| Linker Type | Average DAR | Aggregation (%) | In Vitro Cytotoxicity (IC50, ng/mL) | Reference |

| Hydrophobic | ~4 | >20% | 0.5 - 2.0 | [5] |

| Short PEG Linker (e.g., PEG4) | ~8 | <2% | 0.1 - 0.5 | [5] |

Note: This data illustrates the general benefits of hydrophilic PEG linkers in ADCs and is not specific to a PEG1 linker.

Experimental Protocols

General Protocol for Conjugation of this compound to an Amine-Containing Molecule via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a protein, peptide, or small molecule with a primary amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

-

Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

-

-

Activation of this compound:

-

In a reaction vessel, add the desired amount of this compound from the stock solution.

-

Add Activation Buffer to the reaction.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over this compound.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This forms the amine-reactive NHS ester of this compound.

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the activated linker to the target molecule should be optimized but a 5- to 20-fold molar excess of the linker is a common starting point for protein conjugations.

-

Ensure the pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to primary amines.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction (Optional but Recommended):

-

Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques (e.g., size-exclusion chromatography for proteins).

-

Characterization of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the ability of a PROTAC synthesized with this compound to induce the degradation of a target protein in cultured cells.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC compound or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

-

Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Caption: General workflow for the synthesis and mechanism of action of an ADC.

Conclusion

This compound and analogous short-chain PEG linkers are valuable tools in the arsenal (B13267) of the modern drug discovery scientist. Their defined length, hydrophilicity, and synthetic tractability make them highly suitable for the construction of sophisticated therapeutic modalities like PROTACs and ADCs. While the optimal linker design is always context-dependent and requires empirical validation, the principles and protocols outlined in this guide provide a solid foundation for the rational incorporation of this compound into novel drug candidates. As our understanding of the intricate interplay between linker chemistry and biological activity continues to evolve, the strategic use of well-defined linkers will undoubtedly play an increasingly important role in the development of the next generation of targeted therapies.

References

- 1. This compound | 93206-09-8 | Benchchem [benchchem.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Architect of Degradation: A Technical Guide to BnO-PEG1-CH2COOH in Targeted Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of many of these novel therapeutics are proteolysis-targeting chimeras (PROTACs), bifunctional molecules that orchestrate the degradation of specific proteins by co-opting the cell's own ubiquitin-proteasome system.[1][3][4] A critical, and often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Its composition and length are pivotal determinants of the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[4][5] This technical guide provides an in-depth examination of BnO-PEG1-CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG) linker, and its role in inducing protein ubiquitination. We will explore its mechanism of action, provide comparative data on linker efficacy, and detail key experimental protocols for its application in research and drug development.

Introduction to Targeted Protein Degradation and PROTACs

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation, playing a crucial role in maintaining protein homeostasis.[4] PROTACs are engineered molecules that hijack this system to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5][6]

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the subsequent ubiquitination of the target protein.[5] This polyubiquitin (B1169507) tag acts as a molecular signal, marking the POI for degradation by the 26S proteasome.[3][7] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The Role of the Linker: More Than Just a Spacer

The linker is not a passive component but an active modulator of a PROTAC's biological activity.[5][8] Its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex.[5][8] An optimal linker facilitates a productive ternary complex geometry while also imparting favorable physicochemical properties such as solubility and cell permeability.[8][9]

PEG linkers, like this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule and improve cell permeability.[5][8] The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[8]

This compound: A Key Building Block

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[10][11] It features a single polyethylene glycol unit, making it a short and flexible linker. The terminal carboxylic acid group allows for straightforward conjugation to an amine-functionalized warhead or E3 ligase ligand via amide bond formation.[8]

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol |

| Appearance | Liquid |

| Color | Colorless to light yellow |

Data sourced from MedChemExpress.[10]

Quantitative Analysis of Linker Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and there is no "one-size-fits-all" solution.[8] Systematic variation of the linker length is a critical step in PROTAC optimization. While specific quantitative data for PROTACs utilizing the this compound linker is not extensively published in comparative studies, the following tables provide representative data from studies on other PEG-based PROTACs, illustrating the impact of linker length on degradation efficiency.

Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Data synthesized from a comparative study on BRD4-targeting PROTACs.[5]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 1.2 | 15 |

| PEG4 | 2.5 | 25 |

| PEG5 | 3.1 | 35 |

| PEG6 | 2.8 | 30 |

Papp: Apparent permeability coefficient. Data synthesized from a comparative study on BRD4-targeting PROTACs.[5]

This data highlights the non-linear relationship between PEG linker length and PROTAC efficacy, emphasizing the need for empirical optimization for each target. A short PEG linker like this compound could serve as a valuable starting point in a linker optimization campaign.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for assessing PROTAC efficacy.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Unveiling the Hydrophilic Nature of BnO-PEG1-CH2COOH: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the hydrophilicity of BnO-PEG1-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker molecule. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's structural impact on its hydrophilic properties, presents available quantitative data, and details the experimental protocols for its comprehensive characterization.

Introduction: The Critical Role of Hydrophilicity in Drug Development

This compound, chemically known as [2-(benzyloxy)ethoxy]acetic acid, is a bifunctional linker increasingly utilized in the synthesis of complex therapeutic molecules, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of drugs.[3][4] The inherent hydrophilicity of the PEG chain can improve the solubility of hydrophobic drugs, extend circulation half-life, and reduce immunogenicity.[3][5] This guide focuses on the specific attributes of the short-chain this compound linker and the methodologies to quantify its hydrophilic character.

Molecular Structure and its Influence on Hydrophilicity

The hydrophilicity of this compound is a composite of its three primary structural components:

-

Polyethylene Glycol (PEG) Linker: The single ethylene (B1197577) glycol unit is the core hydrophilic component. The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, contributing to aqueous solubility.[5]

-

Carboxylic Acid (-COOH): This terminal functional group is polar and can be ionized, significantly enhancing water solubility.

-

Benzyl (B1604629) Group (BnO-): The benzyl group is a hydrophobic component, which imparts a degree of lipophilicity to the molecule.

The overall hydrophilic nature of the molecule is therefore a balance between the water-loving PEG and carboxylic acid moieties and the water-fearing benzyl group.

Quantitative Assessment of Hydrophilicity

While extensive experimental data for this compound is not publicly available, computational models provide valuable insights into its properties.

| Parameter | Value | Method | Source |

| logP (predicted) | 2.1 ± 0.2 | Computational | [6] |

| Molecular Weight | 210.23 g/mol | - | [7] |

| Physical Form | Liquid | - | [8] |

Table 1: Physicochemical Properties of this compound.

The predicted octanol-water partition coefficient (logP) of 2.1 suggests that the molecule has a degree of lipophilic character, likely due to the presence of the benzyl group. A positive logP value indicates a higher concentration in the lipid phase compared to the aqueous phase.[2]

Experimental Protocols for Hydrophilicity Determination

To empirically determine the hydrophilic properties of this compound, the following standard experimental protocols are recommended.

Water Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility in water.

Objective: To determine the solubility of this compound in water at ambient temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add a known volume (e.g., 0.05 mL) of this compound to a small test tube.[9][10]

-

Incrementally add small, measured volumes of water (e.g., 0.25 mL) to the test tube.[9][10]

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[9][10]

-

Visually inspect the solution for any undissolved liquid (phase separation) or cloudiness.

-

Continue adding water until the substance fully dissolves or until a significant volume of water has been added without complete dissolution.

-

The solubility can be reported qualitatively (e.g., soluble, partially soluble, insoluble) or semi-quantitatively (e.g., soluble at >X mg/mL).

Partition Coefficient (LogP) Determination: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the logP of a compound.[11][12]

Objective: To measure the partition coefficient of this compound between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate for 24 hours.[13]

-

Dissolve a known amount of this compound in one of the phases (e.g., water).

-

Add an equal volume of the other phase (n-octanol) to a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method like HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[2]

-

Calculate logP as the base-10 logarithm of P.[2]

Contact Angle Goniometry

Contact angle measurement provides information about the wettability of a surface by the liquid compound, offering insights into its adhesive and cohesive forces.[3]

Objective: To measure the static contact angle of a droplet of this compound on a standardized solid surface.

Materials:

-

This compound

-

Contact angle goniometer with a light source and camera

-

A flat, smooth, and chemically inert solid substrate (e.g., silicon wafer)

-

Microsyringe

Procedure:

-

Thoroughly clean and dry the solid substrate.

-

Place the substrate on the sample stage of the goniometer.

-

Using a microsyringe, carefully dispense a small droplet of this compound onto the surface of the substrate.[14]

-

The goniometer's camera captures a profile image of the droplet at the solid-liquid-gas interface.

-

Software analyzes the image to measure the angle formed between the tangent of the droplet's edge and the solid surface.[14][15]

-

Multiple measurements should be taken and averaged to ensure reproducibility.

A lower contact angle indicates greater hydrophilicity and better wetting of the surface, while a higher contact angle suggests more hydrophobic character.[14]

Conclusion

This compound possesses a nuanced hydrophilic-lipophilic balance due to its composite structure. The presence of the PEG and carboxylic acid moieties confers hydrophilicity, which is crucial for its application as a linker in drug delivery systems.[4][16] However, the benzyl group introduces a hydrophobic element, as reflected in its predicted positive logP value. For a definitive characterization, the experimental protocols outlined in this guide for determining water solubility, partition coefficient, and contact angle are essential. These empirical data will enable researchers to better predict and modulate the behavior of this compound-containing conjugates in biological systems, ultimately aiding in the design of more effective therapeutics.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. nanoscience.com [nanoscience.com]

- 4. adcreview.com [adcreview.com]

- 5. purepeg.com [purepeg.com]

- 6. This compound | 93206-09-8 | Benchchem [benchchem.com]

- 7. csub.edu [csub.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. ossila.com [ossila.com]

- 15. users.aalto.fi [users.aalto.fi]